

# Unlocking the Therapeutic Potential of 1-Methylpiperazin-2-one Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: **1-Methylpiperazin-2-one**

Cat. No.: **B1308644**

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For Researchers, Scientists, and Drug Development Professionals

The **1-methylpiperazin-2-one** scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of **1-methylpiperazin-2-one** derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

## Quantitative Biological Activity

The biological activities of **1-methylpiperazin-2-one** and related derivatives have been evaluated against various targets, including cancer cell lines and enzymes. The following tables summarize the available quantitative data, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Piperazine and Piperazin-2-one Derivatives

Compound ID	Derivative Class	Cancer Cell Line	IC50 (µM)	Reference
A-11	4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(3-methoxyphenyl)benzamide	A-549 (Lung)	5.71	[1]
HCT-116 (Colon)	4.26	[1]		
MIAPaCa-2 (Pancreatic)	31.36	[1]		
Gefitinib (Standard)	-	A-549 (Lung)	16.56	[1]
HCT-116 (Colon)	10.51	[1]		
MIAPaCa-2 (Pancreatic)	49.50	[1]		
Compound 3	N-methylpiperazine derivative of Vindoline	HeLa (Cervical)	9.36	[2]
Compound 4	Dimer of N-methylpiperazine derivative of Vindoline	SiHa (Cervical)	2.85	[2]
Various	1-(4-substitutedbenzyl)-4-(4-chlorobenzhydryl)piperazine derivatives	MCF7, BT20, T47D, CAMA-1 (Breast)	0.31–120.52	[3]
Various	4-piperazinyl-quinoline-isatin	MDA-MB468, MCF7 (Breast)	10.34–66.78	[3]

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derivatives

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Various	Thiouracil amide derivatives with a piperazine ring	MCF7 (Breast)	18.23–100	[3]
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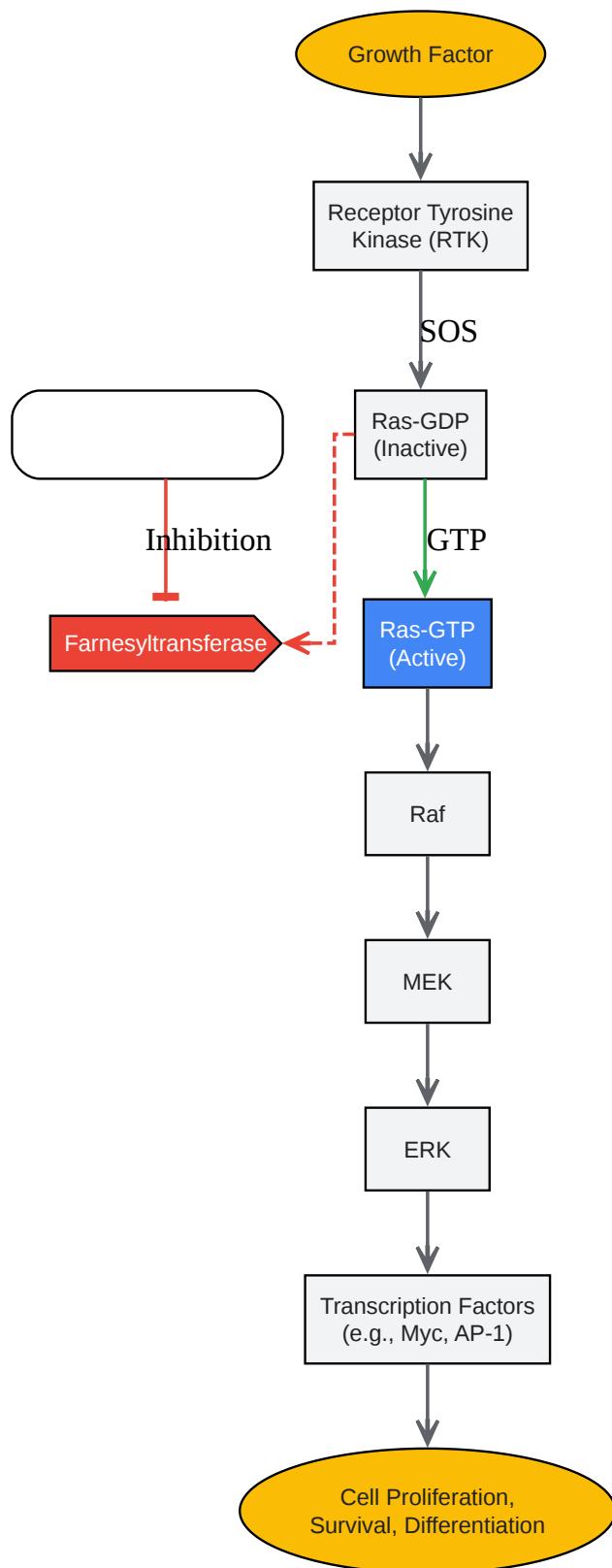
Table 2: Enzyme Inhibitory Activity of N-methyl-piperazine Derivatives

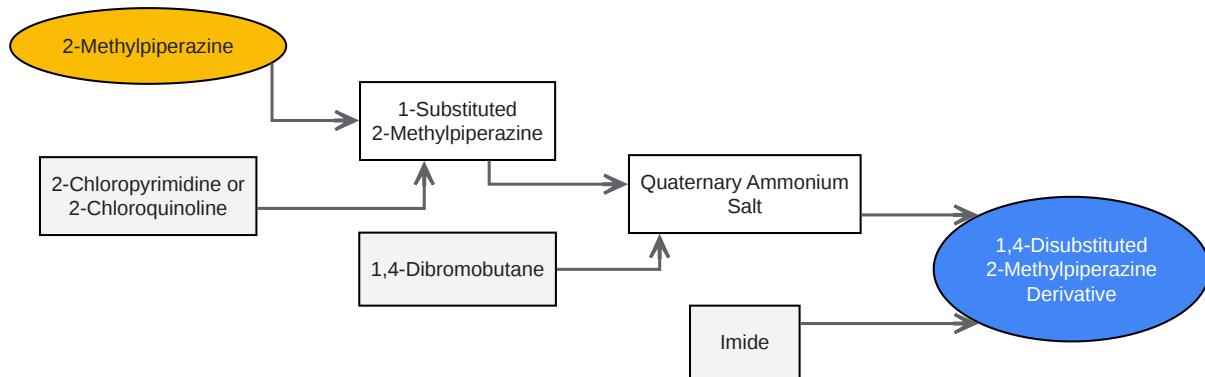
Compound ID	Derivative Class	Target Enzyme	IC50 (µM)	Ki (µM)	Inhibition Type	Reference
2k	N-methyl-piperazine chalcone	MAO-B	0.71	0.21	Reversible Competitive	[4]
AChE	8.10	1.44	Mixed	[4]		
2n	N-methyl-piperazine chalcone	MAO-B	1.11	0.28	Reversible Competitive	[4]
AChE	4.32	0.82	Mixed	[4]		
2o	N-methyl-piperazine chalcone	MAO-B	1.19 - 3.87	-	-	[4]
AChE	1.19 - 3.87	-	-	[4]		
BChE	1.19 - 3.87	-	-	[4]		
3e	Piperazine derivative	MAO-A	0.057 ± 0.002	-	-	[5]
3d	Piperazine derivative	MAO-A	0.078 ± 0.003	-	-	[5]
3c	Piperazine derivative	MAO-A	0.112 ± 0.005	-	-	[5]
4a	Piperazine derivative	AChE	0.91 ± 0.045	-	-	[5]
4b	Piperazine derivative	AChE	5.5 ± 0.21	-	-	[5]
4c	Piperazine derivative	AChE	6.3 ± 0.29	-	-	[5]

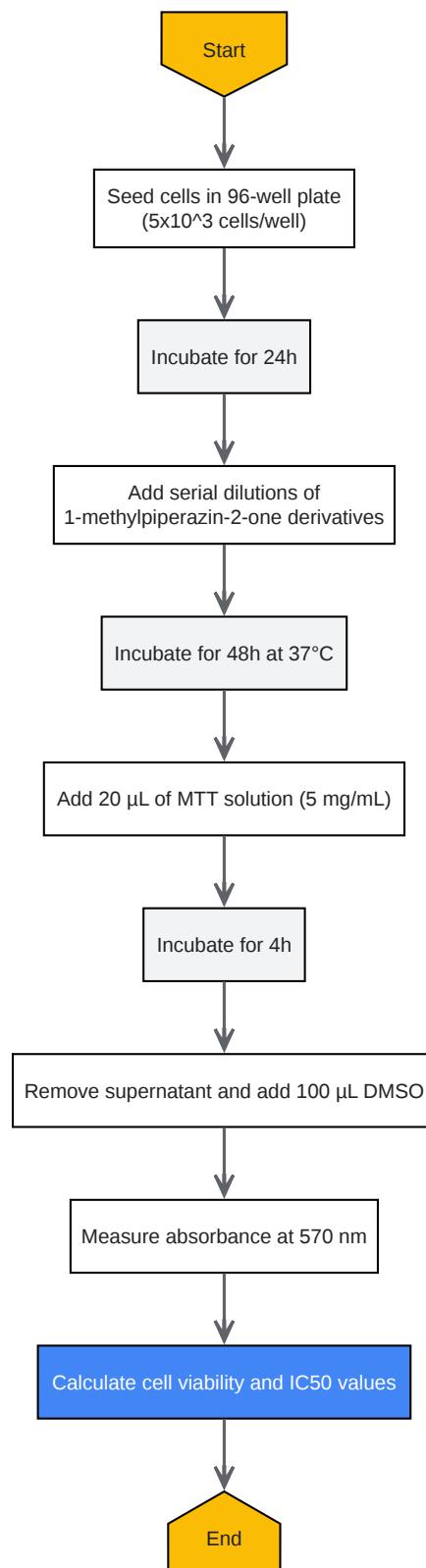
Moclobemide (Standard)	-	MAO-A	6.061 ± 0.262	-	-	[5]
Clorgiline (Standard)	-	MAO-A	0.062 ± 0.002	-	-	[5]
Donepezil (Standard)	-	AChE	0.14 ± 0.03	-	-	[5]

## Key Signaling Pathways and Mechanisms of Action

A significant mechanism of action for some piperazin-2-one derivatives is the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins.[\[5\]](#) By inhibiting this enzyme, these derivatives can disrupt the Ras signaling pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and the induction of apoptosis.[\[5\]](#) The Ras-Raf-MEK-ERK pathway is a key downstream cascade affected by farnesyltransferase inhibition.





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## References

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 2. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [air.unimi.it](https://air.unimi.it) [air.unimi.it]
- 4. [mdpi.com](https://mdpi.com) [mdpi.com]
- 5. [benchchem.com](https://benchchem.com) [benchchem.com]
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